N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-bromoaniline with 4-(4-chlorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be represented as follows:
4-bromoaniline+4-(4-chlorophenyl)piperazine+acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)piperazine: Similar structure but lacks the acetamide group.
N-(4-chlorophenyl)piperazine: Similar structure but lacks the bromine atom.
N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide: Similar structure with fluorine instead of chlorine.
Uniqueness
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. The combination of these halogens with the piperazine and acetamide groups provides a versatile scaffold for further modifications and applications in various fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGCXUZFQYMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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